REACTION_CXSMILES
|
[CH2:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH:7]N1[C:12](=[O:13])[CH2:11][CH2:10][C:9]1=O.[O:15]=[O:16]>>[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:12]1([OH:13])[CH2:11][CH2:10][CH2:9][CH2:2][CH2:1]1.[CH:1]1([O:15][OH:16])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
36 mmol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
the aqueous solution therein was stirred at 150° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
(25° C.)
|
Type
|
CUSTOM
|
Details
|
The autoclave was hermetically sealed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.2 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.6 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)OO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12.3 mmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |